5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide
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Overview
Description
5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyridine ring, a methyl group attached to the nitrogen atom, and a naphthalene moiety linked to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5,6-dichloropyridine-3-carboxylic acid.
Amidation Reaction: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Nucleophilic Substitution: The acid chloride is reacted with N-methyl-N-(naphthalen-2-yl)amine under basic conditions to form the desired carboxamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar aprotic solvents.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-dichloro-N-methyl-N-phenylpyridine-3-carboxamide: Similar structure but with a phenyl group instead of a naphthalene moiety.
5,6-dichloro-N-methyl-N-(2-thienyl)pyridine-3-carboxamide: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness
5,6-dichloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-carboxamide is unique due to the presence of the naphthalene moiety, which can impart distinct electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
5,6-dichloro-N-methyl-N-naphthalen-2-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-21(17(22)13-9-15(18)16(19)20-10-13)14-7-6-11-4-2-3-5-12(11)8-14/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRHLLBQZGRBFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=CC(=C(N=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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